molecular formula C11H9BrFNO2 B14072511 Ethyl 3-bromo-I+/--cyano-5-fluorobenzeneacetate CAS No. 202000-92-8

Ethyl 3-bromo-I+/--cyano-5-fluorobenzeneacetate

Cat. No.: B14072511
CAS No.: 202000-92-8
M. Wt: 286.10 g/mol
InChI Key: VTMOOFNSXXBEQZ-UHFFFAOYSA-N
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Description

Ethyl 2-(3-bromo-5-fluorophenyl)-2-cyanoacetate is an organic compound with the molecular formula C11H8BrFNO2. This compound is characterized by the presence of a bromine atom, a fluorine atom, and a cyano group attached to a phenyl ring, which is further connected to an ethyl ester group. It is commonly used in various chemical reactions and has significant applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(3-bromo-5-fluorophenyl)-2-cyanoacetate typically involves the reaction of 3-bromo-5-fluorobenzaldehyde with ethyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of ethyl 2-(3-bromo-5-fluorophenyl)-2-cyanoacetate may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often incorporating automated systems for monitoring and controlling reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-bromo-5-fluorophenyl)-2-cyanoacetate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The phenyl ring can undergo oxidation to form quinones or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Substitution: Products include various substituted phenyl derivatives.

    Reduction: Products include amine derivatives of the original compound.

    Oxidation: Products include oxidized phenyl derivatives such as quinones.

Scientific Research Applications

Ethyl 2-(3-bromo-5-fluorophenyl)-2-cyanoacetate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which ethyl 2-(3-bromo-5-fluorophenyl)-2-cyanoacetate exerts its effects depends on the specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the cyano group and halogen atoms can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-5-fluorophenol: A related compound with similar structural features but different functional groups.

    Ethyl 3-bromo-5-(trifluoromethyl)benzoate: Another compound with a similar phenyl ring structure but different substituents.

Uniqueness

Ethyl 2-(3-bromo-5-fluorophenyl)-2-cyanoacetate is unique due to the combination of its cyano group, bromine, and fluorine atoms, which confer distinct chemical reactivity and potential biological activity compared to other similar compounds.

Properties

CAS No.

202000-92-8

Molecular Formula

C11H9BrFNO2

Molecular Weight

286.10 g/mol

IUPAC Name

ethyl 2-(3-bromo-5-fluorophenyl)-2-cyanoacetate

InChI

InChI=1S/C11H9BrFNO2/c1-2-16-11(15)10(6-14)7-3-8(12)5-9(13)4-7/h3-5,10H,2H2,1H3

InChI Key

VTMOOFNSXXBEQZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C#N)C1=CC(=CC(=C1)Br)F

Origin of Product

United States

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